molecular formula C24H26N2O5 B578397 (S)-5-Hydroxycarvedilol CAS No. 1217723-80-2

(S)-5-Hydroxycarvedilol

Cat. No.: B578397
CAS No.: 1217723-80-2
M. Wt: 422.481
InChI Key: PVUVZUBTCLBJMT-KRWDZBQOSA-N
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Description

(S)-5-Hydroxycarvedilol is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Active Metabolites of Carvedilol : This research highlights a simple synthetic route for active metabolites of Carvedilol, including (S)-5-Hydroxycarvedilol. These metabolites have shown high activity for β-blockade (Senthilkumar et al., 2010).

  • Antioxidant Properties : A study comparing the free-radical inhibiting antioxidant properties of Carvedilol and its phenolic metabolites, including this compound, found that these metabolites are potential antioxidants and superior radical inhibitors compared to some benchmark antioxidants (Malig et al., 2017).

  • Extraction and Analysis in Urine : Research on a salting-out assisted extraction method coupled with hydrophilic interaction liquid chromatography for the determination of β-blockers and their metabolites in human urine includes this compound. This highlights its relevance in pharmacokinetic studies (Magiera et al., 2016).

  • Oxidation by Liver Microsomes : A study on the oxidation of Carvedilol by rat liver microsomes provides evidence of stereoselective oxidation, including the formation of this compound, and discusses the cytochrome P450 isozymes involved (Fujimaki, 1994).

  • Biliary Metabolites in Rats : This research identifies two major biliary metabolites of Carvedilol in rats, with this compound being one of them. The study provides insights into the metabolic pattern of Carvedilol in the body (Fujimaki & Hakusui, 1990).

  • Solubility and Bioavailability Comparisons : A study comparing the solubility, permeability, and biliary excretion of Carvedilol enantiomers, including this compound, discusses the reasons for the poor bioavailability of the S-enantiomer and suggests pharmaceutical strategies to address this (Zhang et al., 2021).

  • Pharmacokinetics and Pharmacodynamics : Research on the clinical pharmacokinetics and pharmacodynamics of Carvedilol, including its enantiomers like this compound, provides insights into its absorption, metabolism, and efficacy in treating hypertension and heart failure (Morgan, 1994).

  • Antifibrotic Effects in Liver Fibrosis : A study explores the antifibrotic effects of Carvedilol, highlighting the pharmacokinetic changes of its enantiomers, including this compound, in a rat model of liver fibrosis (El-demerdash et al., 2017).

  • Enantiomer Resolution in Pharmacological Studies : Research on the resolution of Carvedilol enantiomers, including this compound, for their pharmacological study, emphasizes the importance of enantioselective determination in understanding their biological effects (Samir et al., 2022).

  • Population Pharmacokinetics in Diabetes Patients : A study on the population pharmacokinetics of Carvedilol enantiomers in healthy subjects and type-2 diabetes patients includes this compound, providing insights into its pharmacokinetics in different patient populations (Nardotto et al., 2017).

Properties

IUPAC Name

3-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUVZUBTCLBJMT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654201
Record name 3-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217723-80-2
Record name 5-Hydroxycarvedilol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217723802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYCARVEDILOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z0G7RMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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